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Abstract

The human immunodeficiency virus type 1 (HIV-1) capsid protein (CA) is a critical structural
component that plays a pivotal role in multiple stages of the viral life cycle, including assembly,
maturation, and early post-entry events. Its essential functions make it a prime target for novel
antiretroviral therapies. This document provides a detailed technical overview of the binding
interaction between the hydrocarbon-stapled peptide inhibitor, NYAD-13, and the C-terminal
domain (CTD) of the HIV-1 capsid. NYAD-13 is a soluble analog of NYAD-1, a cell-penetrating
peptide designed to disrupt capsid assembly. We will explore the precise binding site, the
mechanism of inhibition, quantitative binding and activity data, and the detailed experimental
protocols used to characterize this interaction.

Introduction to the HIV-1 Capsid as a Therapeutic
Target

The HIV-1 capsid is a conical fullerene-like structure composed of approximately 250 hexamers
and 12 pentamers of the CA protein.[1] This shell encapsulates the viral genome and essential
enzymes, protecting them from cellular defense mechanisms. The capsid's integrity and its
timely disassembly (uncoating) are crucial for successful reverse transcription and nuclear
import of the viral pre-integration complex.[2] The CA protein itself is composed of two distinct
domains: an N-terminal domain (NTD) and a C-terminal domain (CTD), connected by a flexible
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linker.[1][3] The CTD is primarily responsible for the dimerization and inter-hexamer interactions
that are critical for the stability of the capsid lattice.[4] Disrupting these interactions at the CTD
interface presents a viable strategy for inhibiting HIV-1 replication.

NYAD-1 is a rationally designed, cell-penetrating peptide inhibitor derived from the 12-mer a-
helical peptide, CAIl (Capsid Assembly Inhibitor). While CAl effectively disrupted capsid
assembly in vitro, its inability to penetrate cell membranes rendered it ineffective in cell-based
assays. By employing a technique known as hydrocarbon stapling, the a-helical structure of
CAl was stabilized, and its cell permeability was enhanced, leading to the creation of NYAD-1.
NYAD-13, the subject of this guide, is a highly soluble analog of NYAD-1, modified with C-
terminal lysine residues to facilitate detailed structural studies.

The NYAD-13 Binding Site on the CA-CTD

Structural and biochemical studies have precisely mapped the binding site of NYAD-1 and
NYAD-13 to a conserved hydrophobic groove on the C-terminal domain of the HIV-1 capsid
protein.

o Location: The binding site is located at the critical dimerization interface of the CA-CTD. This
interface is delimited by helices 8, 9, and 11 of the CTD.

o Key Residues: NMR chemical shift perturbation analysis has identified that the binding site
encompasses residues 169-191 of the CA protein.

o Nature of Interaction: NYAD-13 binds as an amphipathic a-helix, burying its hydrophobic
surface into the corresponding hydrophobic pocket of the CA-CTD. The interactions are
primarily mediated by hydrophobic contacts. The hydrocarbon staple, which enhances
helicity and cell permeability, is positioned on the solvent-exposed face of the peptide,
ensuring it does not interfere with the binding interface.

Mechanism of Action

NYAD-13 and its parent compound NYAD-1 inhibit HIV-1 replication by directly interfering with
the functions of the capsid protein. The binding of the peptide to the CA-CTD dimerization
interface triggers an allosteric change, disrupting the delicate process of capsid assembly.

This disruption affects multiple stages of the viral life cycle:
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e Inhibition of Viral Assembly: By binding to the Gag polyprotein during its trafficking to the
plasma membrane, NYAD-1 disrupts the formation of both immature and mature virus-like
particles. This leads to a dose-dependent reduction in the release of new virions from
infected cells.

o Post-Entry Inhibition: Evidence from time-of-addition experiments suggests that NYAD-1 also
targets the incoming viral capsid at a post-entry stage of infection, likely interfering with the
uncoating process required for reverse transcription and nuclear import.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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